

A Comparative Analysis of Phenyllactic Acid and Benzoic Acid as Food Preservatives

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Compound of Interest

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This guide provides a detailed comparative analysis of phenyllactic acid (PLA) and benzoic acid (BA), two organic acids with significant applications in food preservation. The following sections objectively evaluate their antimicrobial efficacy, mechanisms of action, safety profiles, and sensory impacts, supported by experimental data to inform research and development in food science and technology.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial activities of phenyllactic acid and benzoic acid are typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism. The efficacy of both acids is notably pH-dependent, with greater activity observed in acidic conditions where the undissociated form of the acid predominates.

While direct comparative studies evaluating both preservatives against the same microbial panels under identical conditions are limited, the following tables summarize MIC values reported in various studies.

Note: The data presented below are compiled from different sources and experimental conditions (e.g., pH, specific microbial strains, and growth media). Therefore, direct comparison of absolute values between the two tables should be approached with caution.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenyllactic Acid (PLA) Against Various Microorganisms

Microorganism	Strain	pH	MIC	Reference
Listeria monocytogenes	10403S	Not Specified	6 mg/mL	[1]
Listeria monocytogenes	Not Specified	Not Specified	1.25 mg/mL	[2]
Listeria innocua	ATCC 33090	4.5	1.6 mM (~0.27 mg/mL)	[3]
Listeria innocua	ATCC 33090	5.5	5.7 mM (~0.95 mg/mL)	[3]
Listeria innocua	ATCC 33090	7.0	45 mM (~7.47 mg/mL)	[3]
Salmonella enterica	ser. Derby	Not Specified	2 mg/mL	[4]
Salmonella enterica	ser. Typhimurium	Not Specified	2.5 mg/mL	[4]
Escherichia coli	O26	Not Specified	2.75 mg/mL	[4]
Escherichia coli	Not Specified	Not Specified	2.5 mg/mL	[2]
Vibrio parahaemolyticus	Not Specified	Not Specified	3.2 mg/mL	[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid (BA) Against Various Microorganisms

Microorganism	Strain	pH	MIC	Reference
Erwinia carotovora	Not Specified	5.5	50 ppm (0.05 mg/mL)	[6][7]
Various Spoilage Bacteria	57 strains	7.0	>1,500 ppm in ground meat	[6][7][8]
Spoilage Yeasts	Native Cocktail	4.0	10.40 mM (~1.27 mg/mL)	[9]
Spoilage Yeasts	Native Cocktail	3.5	6.83 mM (~0.83 mg/mL)	[9]
Magnaporthe oryzae	Not Specified	Not Specified	62.5 - 125 µg/mL	[10]
Rhizoctonia solani	Not Specified	Not Specified	62.5 - 125 µg/mL	[10]

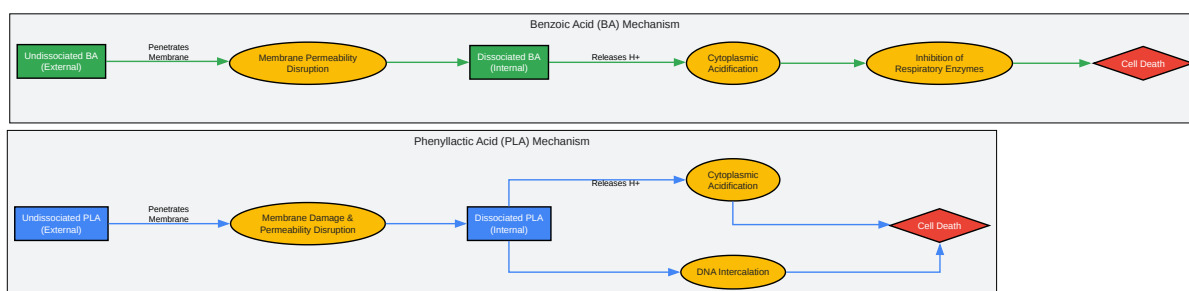
Mechanism of Antimicrobial Action

Both phenyllactic acid and benzoic acid are weak organic acids and share a similar general mechanism of action, which is most effective in their undissociated, lipophilic state. This form allows them to penetrate the microbial cell membrane. However, there are nuances in their specific intracellular targets.

Benzoic Acid: Once inside the more alkaline cytoplasm of the microorganism, the benzoic acid molecule dissociates, releasing a proton (H⁺) and acidifying the cell's interior.[8][11] This disruption of the internal pH inhibits the activity of key enzymes, particularly those involved in respiratory metabolism and glycolysis.[11] It also interferes with the cell membrane's permeability, hindering the uptake of essential molecules like amino acids.[11]

Phenyllactic Acid: The precise mechanism of PLA is still under investigation but is understood to be multifaceted.[1][2] Like benzoic acid, it is believed to penetrate the cell membrane and dissociate intracellularly, leading to cytoplasmic acidification and membrane depolarization.[12] This disrupts the cell's electrochemical balance and inhibits essential metabolic pathways.[12] Some studies suggest PLA has dual targets, damaging both the cell membrane and the genomic DNA through intercalation.[2][13] Specifically against *Listeria monocytogenes*, PLA

has been shown to damage membrane integrity, while against *E. coli*, it primarily disrupts the outer membrane's permeability.[2][13]



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Fig 1. Comparative Antimicrobial Mechanisms of Action.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[11][14][15]

1. Preparation of Materials and Reagents:

- **Antimicrobial Stock Solution:** Prepare a concentrated stock solution of the test compound (Phenyllactic Acid or Benzoic Acid) in a suitable solvent.

- Growth Medium: Use a sterile liquid growth medium appropriate for the test microorganism, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]
- Microorganism Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, plate reader (optional).

2. Inoculum Preparation:

- Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline (0.85% NaCl).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this standardized suspension in the growth medium to achieve the final target inoculum concentration of approximately 5×10^5 CFU/mL.[15]

3. Serial Dilution in Microtiter Plate:

- Dispense 100 μ L of sterile broth into all wells of a 96-well plate.
- Add 100 μ L of the antimicrobial stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
- Transfer 100 μ L from the first well to the second well, creating a two-fold serial dilution.
- Repeat this process across the row to create a range of concentrations. Discard 100 μ L from the last well in the dilution series.

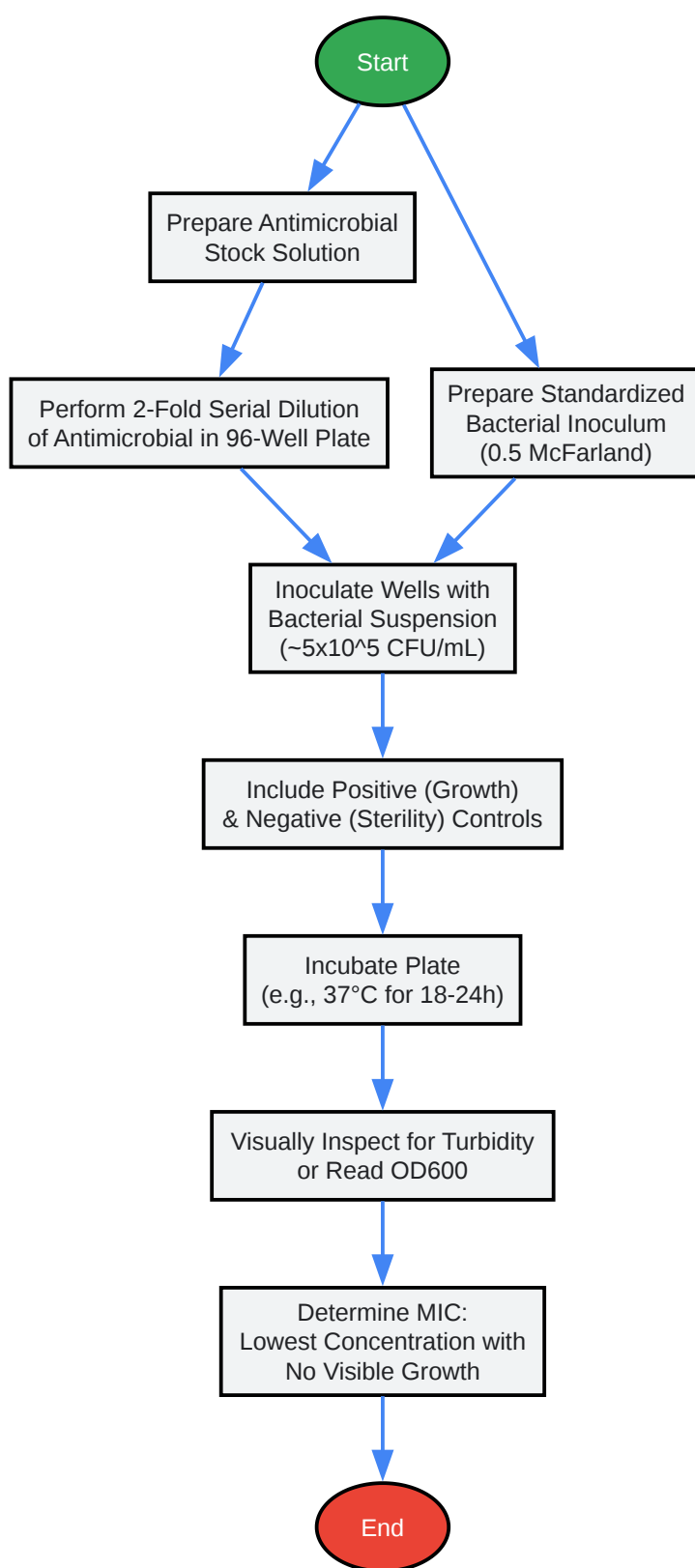
4. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 μ L of the prepared bacterial inoculum.[10]

- Include a positive control (broth + inoculum, no antimicrobial) and a negative/sterility control (broth only).[\[11\]](#)
- Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[\[15\]](#)

5. Reading and Interpretation of Results:

- After incubation, visually inspect the plate for turbidity (bacterial growth).[\[11\]](#)
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[\[11\]](#)
- Results can also be read quantitatively by measuring the optical density (OD) at 600 nm using a microplate reader.



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Fig 2. Experimental Workflow for MIC Determination.

Safety and Regulatory Profile

The regulatory status and safety assessment are critical considerations for the application of any food preservative.

Table 3: Comparative Safety and Regulatory Status

Feature	Phenyllactic Acid (PLA)	Benzoic Acid (BA)
Natural Occurrence	Yes, a natural metabolite in fermented foods (e.g., sourdough, cheese) and honey. [6] [16] [17]	Yes, occurs naturally in many plants and fruits like cranberries and plums. [18]
Regulatory Status (USA)	Not yet approved as a food additive; further toxicological data are needed for regulatory use. [9] [12]	Generally Recognized as Safe (GRAS) by the FDA. Maximum permitted level of 0.1% by weight in food.
Regulatory Status (EU)	Not explicitly listed as an approved food additive.	Approved food additive (E210). EFSA has established an Acceptable Daily Intake (ADI) of 5 mg/kg body weight/day.
Safety Profile	Considered non-cytotoxic to animal and human cell lines. [12]	Generally safe for most people, but can cause allergic reactions (e.g., hives, asthma) in sensitive individuals. [18]
Key Safety Concerns	Requires more comprehensive toxicological evaluation for regulatory approval as a direct food additive. [9]	Can react with ascorbic acid (Vitamin C) in beverages to form small amounts of benzene, a known carcinogen, under certain conditions. [18]

Impact on Sensory Attributes

The ideal food preservative should not negatively impact the organoleptic properties (taste, smell, texture) of the final product.

Phenyllactic Acid: As a natural metabolite in many fermented foods, PLA is known to contribute to the overall flavor profile.[6] For instance, it is involved in the formation of cheese flavor. However, specific sensory evaluations of purified PLA added to various food matrices are not widely available in the literature. Its contribution is generally considered part of a complex flavor matrix rather than a distinct off-flavor.

Benzoic Acid: The primary sensory attribute associated with benzoic acid is not taste but a "pungent" or "prickling" sensation, which is dependent on its concentration. At the concentrations typically used for preservation, it is considered practically tasteless. However, its characteristic pungency could be a limiting factor in certain delicate food applications.

Conclusion

Both phenyllactic acid and benzoic acid are effective organic acid preservatives with broad-spectrum antimicrobial activity, particularly in acidic food systems.

Benzoic acid is a well-established, cost-effective preservative with a long history of use and clear regulatory approval worldwide. Its primary drawbacks are the potential for sensory defects (pungency) at higher concentrations and the safety concern regarding benzene formation in the presence of ascorbic acid.

Phenyllactic acid presents a promising "natural" alternative, being a metabolite produced by lactic acid bacteria. It demonstrates potent antimicrobial activity against a wide range of foodborne pathogens and spoilage organisms. Its main hurdle is the current lack of regulatory approval as a direct food additive, which necessitates further comprehensive safety and toxicological studies.

For researchers and developers, phenyllactic acid represents a significant area for innovation, particularly in the clean-label and natural preservation markets. In contrast, benzoic acid remains a reliable and legally established option, provided its application is carefully managed to mitigate potential sensory and chemical safety issues.

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